molecular formula C11H16N2O B1278242 2-amino-N,N-diethylbenzamide CAS No. 76854-95-0

2-amino-N,N-diethylbenzamide

Cat. No. B1278242
CAS RN: 76854-95-0
M. Wt: 192.26 g/mol
InChI Key: KHEWLEXQLKPLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N,N-diethylbenzamide is a compound that is structurally related to a class of organic molecules known as benzamides, which are characterized by a benzoyl group attached to an amine. While the specific compound 2-amino-N,N-diethylbenzamide is not directly mentioned in the provided papers, the related structures and properties of benzamides and their derivatives can be inferred from the studies on similar compounds.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of benzoic acid or its derivatives with amines or diamines. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of 2-amino-N,N-diethylbenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as NMR, UV-Vis, FT-IR, and Raman, as well as by X-ray diffraction (XRD) . These techniques can reveal details such as the presence of hydrogen bonds, the geometry of the molecule, and the electronic structure. For instance, hydrogen bonding interactions were observed in the structures of N-unsubstituted 2-aminobenzamides , and the crystal structure of a related compound was determined to belong to the tetragonal system .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including those that involve their amide or amine groups. For example, the amide group can act as a hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds . The reactivity of these compounds can also be influenced by the presence of substituents on the benzamide ring, which can affect the electron density and steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents can alter these properties significantly. For instance, the polarizability and molar refractivity of a benzamide derivative were studied, showing that these properties are affected by the concentration of the compound in solution . Additionally, the coordination behavior of benzamide derivatives with metal ions can lead to the formation of complexes with potential biological activity .

Scientific Research Applications

Mass Spectrometry Applications

2-Amino-N,N-diethylbenzamide and its derivatives have been utilized in mass spectrometry. One study focused on the electrospray and collision-induced dissociation (CID) fragmentation spectra of N-linked glycans derivatized with 2-amino-N,N-diethylbenzamide, among other derivatives. This derivative exhibited distinct ionization properties, contributing to the analysis of molecular ions and fragmentation patterns in mass spectrometry (Harvey, 2000).

Physical Chemistry Studies

In physical chemistry, the properties of 2-amino-N,N-diethylbenzamide derivatives have been studied in various contexts. For instance, research on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a related compound, involved examining its molar refraction, polarizability, density, and refractive index, which are critical for understanding its interactions in chemical systems (Sawale et al., 2016).

Chemical Bonding and Structural Analysis

The study of intra- versus intermolecular hydrogen bonding in 2-hydroxy-N,N-diethylbenzamide provides insights into the complex nature of such compounds. Research has explored the hydrogen bond equilibrium and internal rotation of the N,N-diethylamine group in these compounds using various methods like UV–Vis, NMR, and IR (Majewska et al., 2009).

Structural Properties and Reactivity

The barrier to rotation around carbon-amino nitrogen bonds in N,N-dialkylaminobenzamides has been investigated using dynamic NMR spectroscopy and X-ray crystallography. This research enhances understanding of structural properties and reactivity in such compounds (Karlsen et al., 2002).

Insect Repellent Research

Although slightly deviating from the specific chemical structure, studies on N,N-diethyl-3-methylbenzamide (DEET), an insect repellent, provide insights into the behavioral and toxicological responses of insects to compounds with similar structures. This research is crucial for developing effective repellents and understanding insect behavior (Alzogaray, 2015).

Environmental Applications

A study on N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide demonstrates the use of such compounds in environmental applications, particularly in removing Ni(II) from aqueous solutions. This research is significant for environmental remediation and pollution control (Rahman & Nasir, 2019).

properties

IUPAC Name

2-amino-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEWLEXQLKPLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435619
Record name 2-amino-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N-diethylbenzamide

CAS RN

76854-95-0
Record name 2-amino-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N,N-diethylbenzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N,N-diethylbenzamide
Reactant of Route 3
Reactant of Route 3
2-amino-N,N-diethylbenzamide
Reactant of Route 4
2-amino-N,N-diethylbenzamide
Reactant of Route 5
Reactant of Route 5
2-amino-N,N-diethylbenzamide
Reactant of Route 6
Reactant of Route 6
2-amino-N,N-diethylbenzamide

Citations

For This Compound
5
Citations
G Bucher - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Photolysis of 2‐azido‐N,N‐diethylbenzylamine (1) in acetonitrile solution in the presence of various quenchers yields products of common nitrene chemistry (that is, derived from a …
W Lu, J Chen, M Liu, J Ding, W Gao, H Wu - Organic Letters, 2011 - ACS Publications
The decarboxylative coupling of isatoic anhydrides with arylboronic acids was realized for the first time in the presence of Pd 2 (dba) 3 and DPEphos, achieving aryl o-aminobenzoates …
Number of citations: 37 pubs.acs.org
MA Giricheva, AV Pokrovskaia, DA Davydov… - High Energy …, 2021 - Springer
Azepines are key structural elements of a wide range of pharmaceutically active substances [1]. One of the methods for the synthesis of amino-substituted 3H-azepines is the reaction of …
Number of citations: 1 link.springer.com
N Lebegue, N Flouquet, P Berthelot… - Synthetic …, 2002 - Taylor & Francis
We have developed the synthesis of new thiazepine compounds bearing a non substituted sulfonamide group, which is described through two different synthetic pathways, to design …
Number of citations: 8 www.tandfonline.com
A Hjelmencrantz, U Berg - The Journal of Organic Chemistry, 2002 - ACS Publications
A pyridoxamine equivalent, 9-aminothioxanthene 10,10-dioxide, has been designed that is capable of affording transamination in good to excellent yields of natural as well as artificial …
Number of citations: 66 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.